5-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S2/c1-13(17,6-9-4-5-18-7-9)8-15-12(16)10-2-3-11(14)19-10/h2-5,7,17H,6,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQJKTPNLYQJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with 2-hydroxy-2-methyl-3-(thiophen-3-yl)propan-1-amine under suitable conditions to form the desired carboxamide. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- The compound's structural features suggest potential pharmacological activities. Its thiophene moiety can enhance interactions with biological targets, making it a candidate for drug development. Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial and anticancer properties.
2. Organic Synthesis
- As a versatile building block, this compound can be utilized in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of new compounds with tailored properties.
3. Material Science
- The electronic properties of thiophene derivatives like this compound make them suitable for applications in organic electronics, including organic solar cells and transistors. Research into their conductive properties is ongoing.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives of thiophene compounds against Candida albicans. Modifications to the structure enhanced antifungal activity, significantly reducing adherence and biofilm formation, indicating the potential for optimizing biological activity through structural variations.
Case Study 2: Anticancer Activity
Research investigated the effects of structurally similar compounds on human liver cancer cells. The findings revealed that these compounds inhibited cell proliferation and induced apoptosis via mitochondrial dysfunction, suggesting promising avenues for further exploration with this compound in cancer therapy.
Data Table: Comparison of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Candida albicans | Enhanced antifungal activity | 2024 |
| Anticancer | Human liver cancer cells | Inhibition of cell proliferation | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Anticoagulant Derivatives
- Rivaroxaban and Segartoxaban both target coagulation factors (Factor Xa/thrombin) but differ in substituents. Rivaroxaban’s oxazolidinone and morpholino groups enable selective Factor Xa binding, while Segartoxaban’s piperazine and sulfonamide groups may enhance plasma retention .
- Its thiophen-3-yl group could introduce steric effects or alter lipophilicity compared to Rivaroxaban’s morpholino group .
Biological Activity
5-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide, with the CAS number 2097861-07-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following:
- Molecular Formula : C₁₃H₁₄ClN₁O₂S₂
- Molecular Weight : 315.8 g/mol
The compound contains a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Properties
Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial activities. While specific data on this compound's antimicrobial efficacy is limited, related thiophene compounds have demonstrated:
- Inhibition of bacterial growth : Compounds similar to this compound have shown MIC values ranging from 0.008 to 0.06 μg/mL against various Gram-positive and Gram-negative bacteria .
Antiviral Activity
Thiophene derivatives have also been explored for their antiviral properties. For instance, compounds with similar structures have been reported to inhibit viral RNA polymerases effectively:
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| Compound A | HCV NS5B | 32.2 |
| Compound B | HCV NS5B | 31.9 |
These findings suggest that this compound may possess similar antiviral potential, although specific studies are needed to confirm this.
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that the thiophene moiety interacts with specific enzymes or receptors involved in microbial and viral proliferation. This interaction could modulate various biological pathways, leading to observed inhibitory effects.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study focused on the synthesis and evaluation of thiophene derivatives revealed that modifications at the thiophene ring significantly affected antibacterial activity. This suggests that similar modifications in this compound could enhance its efficacy.
- Antiviral Screening : In a screening of various thiophene derivatives for antiviral activity against HCV, compounds structurally related to this compound showed promising results, indicating potential pathways for further exploration in drug development .
Q & A
Q. What are the optimal synthetic routes for 5-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of thiophene carboxamide derivatives typically involves coupling acyl chlorides with amine intermediates under anhydrous conditions. For example, and describe using CH₂Cl₂ as a solvent, refluxing with acid anhydrides (e.g., succinic or maleic anhydride), and purifying via reverse-phase HPLC (30%→100% methanol-water gradient) . Key factors affecting yield include:
Q. How can the structural conformation of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : ¹H and ¹³C NMR (e.g., δ ~6.8–7.2 ppm for thiophene protons, δ ~170–175 ppm for carbonyl carbons) confirm substitution patterns and stereochemistry .
- IR : Absorbance peaks at ~1650–1750 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (N-H/O-H), and 600–800 cm⁻¹ (C-S) validate functional groups .
- X-ray crystallography : As shown in , intramolecular hydrogen bonds (e.g., N-H⋯O, C-H⋯O) stabilize the conformation, with dihedral angles between aromatic rings <15° .
Advanced Research Questions
Q. What is the role of the chloro substituent in modulating biological activity and intermolecular interactions?
Methodological Answer: and highlight that chloro substituents influence:
- Hydrogen bonding : Ortho-chloro groups reverse amide orientation, favoring intramolecular N-H⋯O bonds, while para-chloro groups promote intermolecular interactions .
- Bioactivity : Chlorine enhances lipophilicity, improving membrane permeability in antibacterial assays (). Comparative studies with non-chlorinated analogs (e.g., thiophene-2-carboxamide derivatives) show reduced MIC values against S. aureus when chloro is present .
Q. How can computational methods predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Docking simulations : Use software like AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase). The thiophene ring and carboxamide group may occupy hydrophobic pockets, while the hydroxypropyl chain forms hydrogen bonds with catalytic residues .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values. Chloro’s electron-withdrawing effect may enhance target binding .
Q. What experimental strategies resolve contradictions in reported antibacterial efficacy across studies?
Methodological Answer:
- Standardized assays : Use broth microdilution (CLSI guidelines) to minimize variability in MIC measurements. reports MIC = 2–8 µg/mL for Gram-positive bacteria, but discrepancies may arise from differences in bacterial strains or culture media .
- Mechanistic studies : Perform time-kill assays and resistance induction tests to distinguish bactericidal vs. bacteriostatic effects. Synergy with β-lactams () suggests targeting cell wall synthesis .
Q. How does the hydroxypropyl-thiophene linkage influence pharmacokinetic properties?
Methodological Answer:
- Metabolic stability : The hydroxy group increases solubility but may undergo glucuronidation. Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify major metabolites .
- Permeability : Caco-2 cell assays show thiophene derivatives with hydroxyalkyl chains have higher apparent permeability (Papp > 1 × 10⁻⁶ cm/s) than methyl esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
